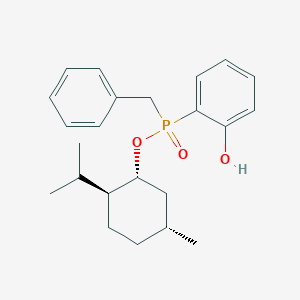![molecular formula C21H24ClN5O6 B12915021 N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915021.png)
N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide: is a complex organic compound that features a purine base linked to a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the oxolan ring and the benzamide group. Key reagents include 2-chloroethanol, which is used to introduce the chloroethoxy group, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-throughput techniques and advanced purification methods, such as chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the purine base or the benzamide group.
Substitution: The chloroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In molecular biology, the compound can be used as a probe to study nucleic acid interactions and enzyme activities. Its ability to mimic natural nucleotides makes it valuable in research involving DNA and RNA.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialized materials and chemicals. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, altering their activity and function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or disruption of nucleic acid structures.
Comparación Con Compuestos Similares
Adenosine: Shares the purine base but lacks the benzamide group.
Benzamide: Contains the benzamide group but lacks the purine base.
2-Chloroethanol: Provides the chloroethoxy group but lacks the complex structure.
Uniqueness: N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is unique due to its combination of a purine base, an oxolan ring, and a benzamide group. This unique structure allows it to interact with a wide range of molecular targets, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C21H24ClN5O6 |
|---|---|
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H24ClN5O6/c1-12(31-8-7-22)32-17-16(29)14(9-28)33-21(17)27-11-25-15-18(23-10-24-19(15)27)26-20(30)13-5-3-2-4-6-13/h2-6,10-12,14,16-17,21,28-29H,7-9H2,1H3,(H,23,24,26,30)/t12?,14-,16-,17-,21-/m1/s1 |
Clave InChI |
XZXFETIYHPKOOL-NZUHDNPQSA-N |
SMILES isomérico |
CC(OCCCl)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
SMILES canónico |
CC(OCCCl)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)

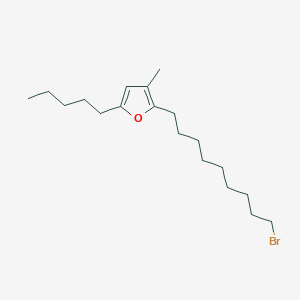
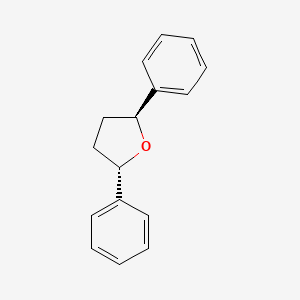
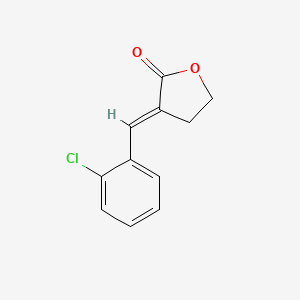
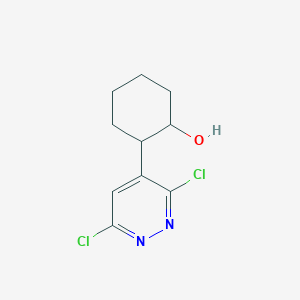
![Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-](/img/structure/B12914982.png)
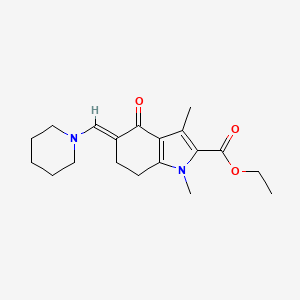
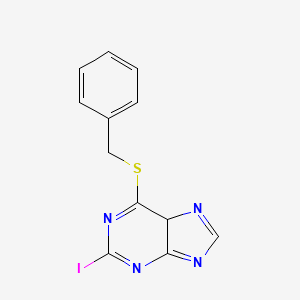
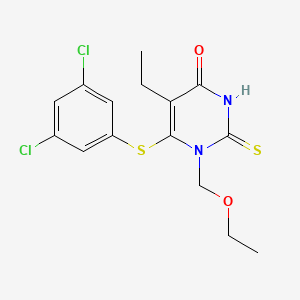
![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
